5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H8N4O2S2 and its molecular weight is 304.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been reported to interact with proteins such ascyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
Based on the structure and the known activity of similar compounds, it is plausible that it may inhibit the activity of its target enzymes, such as cox-1 and cox-2 . This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-1 and COX-2 . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, which are key mediators of inflammation. This could lead to downstream effects such as reduced inflammation and pain.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound could result in a decrease in the production of prostaglandins . This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes.
Properties
IUPAC Name |
5-[(E)-1,3-benzothiazol-2-yliminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S2/c17-9-6(10(18)16-11(19)15-9)5-13-12-14-7-3-1-2-4-8(7)20-12/h1-5H,(H3,15,16,17,18,19)/b13-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUUGODJOKLXQV-WLRTZDKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.